molecular formula C10H19ClO4S B15325257 (4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride

Cat. No.: B15325257
M. Wt: 270.77 g/mol
InChI Key: HXNZOQSKWRIMEE-UHFFFAOYSA-N
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Description

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride is a specialized chemical reagent designed for advanced organic synthesis and drug discovery research. This compound serves as a critical sulfonylating agent, a class of reagents commonly used to introduce the methanesulfonyl (mesyl) group into target molecules. The tetrahydropyran (THP) ring, a common structural motif in medicinal chemistry, is further functionalized with a propoxymethyl group, which can enhance the molecule's lipophilicity and influence its metabolic stability. This makes the reagent a valuable building block for constructing more complex molecular architectures. Its primary research value lies in its application as an intermediate for the synthesis of novel compounds with potential pharmacological activity. The reactive sulfonyl chloride group allows for facile nucleophilic substitution reactions, enabling the creation of sulfonamides or sulfonate esters. Such derivatives are frequently explored in the development of new active molecules, as the sulfonamide functional group is a key feature in many enzyme inhibitors and receptor antagonists. Researchers can utilize this reagent to create targeted libraries of molecules for high-throughput screening against various biological targets. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19ClO4S

Molecular Weight

270.77 g/mol

IUPAC Name

[4-(propoxymethyl)oxan-4-yl]methanesulfonyl chloride

InChI

InChI=1S/C10H19ClO4S/c1-2-5-15-8-10(9-16(11,12)13)3-6-14-7-4-10/h2-9H2,1H3

InChI Key

HXNZOQSKWRIMEE-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1(CCOCC1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride typically involves the reaction of tetrahydropyran derivatives with methanesulfonyl chloride. One common method includes the use of 4-(propoxymethyl)tetrahydro-2H-pyran as a starting material, which is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydropyran derivatives, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

(4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Propoxymethyl)tetrahydro-2h-pyran-4-yl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (4-(Propoxymethyl)tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride , we compare it with structurally related tetrahydropyran derivatives and sulfonyl chlorides (Table 1).

Table 1: Comparative Analysis of Tetrahydropyran Derivatives

Compound Name (Reference ID) Substituents/Functional Groups Reactivity/Solubility Key Applications/Notes
This compound (10-F745194) Propoxymethyl, methanesulfonyl chloride High reactivity (sulfonylation), moderate solubility in polar aprotic solvents Sulfonate ester synthesis; discontinued commercial availability
4-(4-Fluoro-2-methoxyphenyl)oxan-4-ol (10-F543599) 4-Fluoro-2-methoxyphenyl, hydroxyl Low reactivity (stable aromatic ring), high solubility in alcohols Potential as a fluorinated building block; discontinued
2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethan-1-amine hydrochloride (10-F730036) 4-Fluorophenyl, dimethyltetrahydropyran, amine hydrochloride Polar, water-soluble (ionic form), moderate nucleophilicity Amine-based drug intermediates; discontinued

Key Findings:

Reactivity Differences :

  • The sulfonyl chloride group in the target compound confers superior electrophilicity compared to hydroxyl or amine derivatives in analogs. This makes it more reactive in sulfonylation reactions but also more sensitive to hydrolysis .
  • Fluorinated analogs (e.g., 10-F543599) exhibit enhanced stability due to electron-withdrawing fluorine substituents but lower synthetic versatility.

Solubility and Stability :

  • The hydrochloride salt (10-F730036) demonstrates high aqueous solubility, unlike the sulfonyl chloride, which requires aprotic solvents like DMF or THF for optimal reactivity .
  • The propoxymethyl group in the target compound may improve lipophilicity, aiding membrane permeability in drug-design contexts.

Research Implications

While This compound offers unique reactivity, its discontinued status highlights the need for alternative sulfonylating agents. Structural modifications, such as replacing the propoxymethyl group with bioisosteres (e.g., ethoxymethyl) or stabilizing the sulfonyl chloride group, could enhance commercial viability. Further studies on fluorinated or ionic derivatives (e.g., 10-F730036) may expand applications in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for (4-(Propoxymethyl)tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves introducing the sulfonyl chloride group via thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key steps include:
  • Step 1 : Reacting the precursor alcohol (e.g., (4-(propoxymethyl)tetrahydro-2H-pyran-4-yl)methanol) with SOCl₂ in dichloromethane (DCM) at 0–5°C to minimize side reactions.
  • Step 2 : Purification via flash chromatography or recrystallization .
  • Critical Parameters : Temperature control (<10°C), inert atmosphere (N₂/Ar), and solvent choice (e.g., DCM vs. THF) significantly impact yield. Excess SOCl₂ (1.5–2.0 eq.) improves conversion but requires careful quenching .

Q. Which analytical techniques are most effective for characterizing structural purity and stability?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent placement (e.g., propoxymethyl group integration at δ ~3.5–4.0 ppm) and tetrahydro-2H-pyran ring conformation .
  • HPLC-MS : Quantifies purity (>95%) and detects hydrolyzed by-products (e.g., sulfonic acids) under accelerated stability testing (40°C/75% RH) .
  • FT-IR : Identifies sulfonyl chloride peaks (~1360 cm⁻¹ and 1170 cm⁻¹) and monitors degradation in humid environments .

Q. What are the common derivatives synthesized from this compound, and what functional groups are prioritized in reactivity?

  • Methodological Answer :
  • Sulfonamides : React with primary/secondary amines (e.g., piperidine, aniline) in DCM with triethylamine (TEA) as a base. Reaction completion is monitored via TLC (Rf shift) .
  • Sulfonate Esters : Formed with alcohols/phenols under mild basic conditions (e.g., NaHCO₃). Steric hindrance from the tetrahydro-2H-pyran ring may slow kinetics .
  • Key Reactivity : The sulfonyl chloride group acts as a strong electrophile, favoring nucleophilic substitution. The propoxymethyl group’s ether linkage may participate in hydrogen bonding during crystallization .

Advanced Research Questions

Q. How does the steric environment of the tetrahydro-2H-pyran ring influence regioselectivity in nucleophilic reactions?

  • Methodological Answer : Computational studies (DFT calculations) reveal that the chair conformation of the tetrahydro-2H-pyran ring directs nucleophiles to the axial position of the sulfonyl chloride group due to reduced steric hindrance. Experimental validation via X-ray crystallography shows preferential attack at the less hindered site, with >80% regioselectivity in sulfonamide formation .

Q. What mechanisms explain contradictory data on hydrolysis rates in aqueous vs. non-polar solvents?

  • Methodological Answer : Hydrolysis follows pseudo-first-order kinetics:
  • Polar Aprotic Solvents (DMF, DMSO) : Stabilize the transition state via solvation, accelerating hydrolysis (t₁/₂ = 2–4 hrs at 25°C).
  • Non-Polar Solvents (Toluene) : Slower hydrolysis (t₁/₂ = 24–48 hrs) due to limited water solubility. Contradictions arise from trace moisture in solvents, which can be mitigated using molecular sieves .
    Table 1 : Hydrolysis Half-Lives in Common Solvents
Solventt₁/₂ (25°C)pH Dependency
DCM48 hrsLow
DMF3 hrsHigh
THF12 hrsModerate

Q. How can computational modeling predict biological targets or toxicity profiles?

  • Methodological Answer :
  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify potential enzyme targets (e.g., kinases, proteases). The sulfonyl group’s electronegativity favors interactions with catalytic lysine residues .
  • ADMET Prediction : Tools like SwissADME assess logP (~2.8) and bioavailability (30–40%), suggesting moderate membrane permeability. Toxicity risks (e.g., hepatotoxicity) are flagged via similarity to known sulfonyl chloride toxins .

Q. What strategies resolve discrepancies in reported biological activity across cell lines?

  • Methodological Answer :
  • Dose-Response Curves : IC₅₀ values vary due to cell-specific efflux pumps (e.g., P-gp overexpression in MDR1-transfected HEK293 cells). Use verapamil (P-gp inhibitor) to normalize activity .
  • Metabolic Stability : Liver microsome assays (human vs. rodent) quantify degradation rates. Higher clearance in rodent models may explain reduced in vivo efficacy .

Data Contradiction Analysis

Q. Why do some studies report high yields (>90%) in sulfonamide formation, while others observe <50%?

  • Resolution :
  • Amine Basicity : Strongly basic amines (e.g., aliphatic amines) deprotonate efficiently, driving reactions to completion. Aromatic amines (e.g., aniline) require higher equivalents (3.0 eq.) or catalysts (e.g., DMAP) .
  • Solvent Effects : DCM minimizes side reactions vs. THF, which may solubilize by-products. Pre-drying solvents with MgSO₄ improves yield consistency .

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